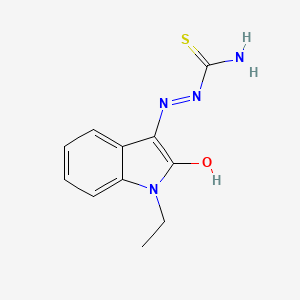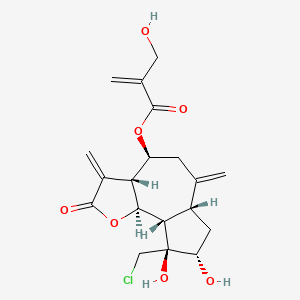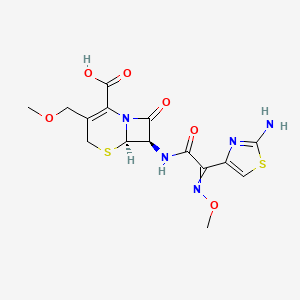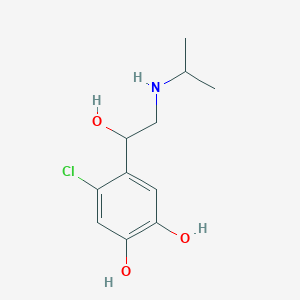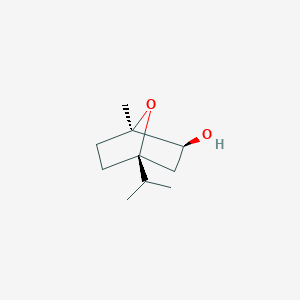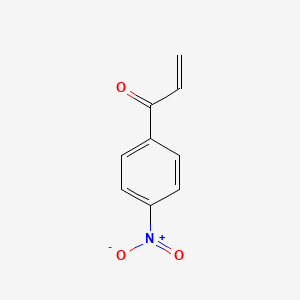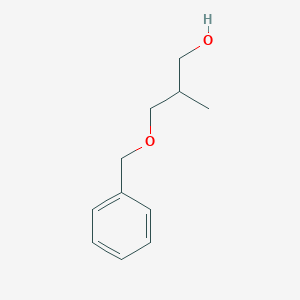
3-(Benzyloxy)-2-methylpropan-1-ol
概要
説明
3-(Benzyloxy)-2-methylpropan-1-ol, also known as benzyloxyacetone, is an organic compound used in a variety of industries, including pharmaceuticals, cosmetics, and fragrances. It is a colorless liquid with a sweet, floral odor. This compound has been studied extensively due to its potential use in a variety of applications, including as a precursor to pharmaceuticals and other compounds.
科学的研究の応用
Electrochemical Properties in Model Complexes
A study by Song et al. (2012) investigated benzyloxy-functionalized 1,3-propanedithiolate (PDT)-type model complexes. These complexes, relevant to the active site of [FeFe]-Hydrogenases, show significant potential in understanding electrochemical processes, with implications for energy conversion technologies.
Synthesis of Antibiotic Precursors
Research by Shirai and Nakai (1989) explored a synthetic route to 1β-methylcarbapenem antibiotics from derivatives of 3-(Benzyloxy)-2-methylpropan-1-ol. This synthesis plays a critical role in the pharmaceutical industry for the development of new antibiotic compounds.
Catalysis in Organic Chemistry
In a study by Simpson et al. (1996), the hydrocarbonylation of prop-2-en-1-ol was catalyzed to produce butane-1,4-diol and 2-methylpropan-1-ol. The role of this compound in this process highlights its significance in industrial chemical synthesis.
Atmospheric Chemistry and Environmental Impact
The study by Reisen et al. (2003) investigated the hydroxyaldehyde products from hydroxyl radical reactions involving volatile vegetative emissions. The insights gained from this research are crucial for understanding the environmental impact and atmospheric chemistry of emissions.
Safety and Hazards
特性
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972278 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-59-0 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-(Benzyloxy)-2-methylpropan-1-ol in the synthesis of spongistatin 1?
A1: (R)-3-(Benzyloxy)-2-methylpropan-1-ol serves as a crucial starting material in the synthesis of a protected C(29)-C(51) subunit of spongistatin 1. The researchers successfully utilized this compound to construct the targeted subunit through a multi-step synthesis involving key reactions like aldol condensation and C-glycosidation. [] The study highlights the efficient conversion of (R)-3-(Benzyloxy)-2-methylpropan-1-ol into the desired subunit, demonstrating its importance in accessing this complex natural product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
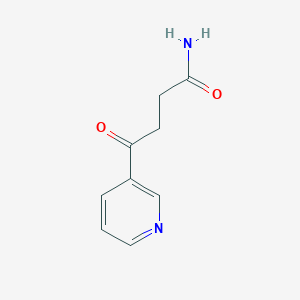
![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)



